2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide
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Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with a 2-methyl substitution and an acetamide group, making it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide typically involves the reaction of 2-methylindole with an appropriate acylating agent. One common method is the acylation of 2-methylindole with 2-oxo-N-(1-phenylethyl)acetamide under acidic or basic conditions. The reaction can be carried out in solvents such as dichloromethane or chloroform, with catalysts like triethylamine or acetic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process would likely include steps such as nitration, reduction, and acylation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetamide can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-(2-methyl-1H-indol-3-yl)-2-hydroxy-N-(1-phenylethyl)acetamide.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity towards its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-indole-3-carboxylic acid: Similar indole core but with a carboxylic acid group.
2-methyl-1H-indole-3-ethanol: Similar indole core but with an alcohol group.
2-methyl-1H-indole-3-aldehyde: Similar indole core but with an aldehyde group.
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of an indole core with an acetamide group makes it a versatile compound for various applications .
Biological Activity
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is a synthetic compound belonging to the indole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H18N2O2 |
Molecular Weight | 306.36 g/mol |
CAS Number | 852368-92-4 |
Synthesis
The synthesis of this compound typically involves the acylation of 2-methylindole with an appropriate acylating agent. Common methods include:
- Acylation Reaction : 2-methylindole is reacted with acylating agents under acidic or basic conditions.
- Solvents Used : Dichloromethane or chloroform are commonly used solvents.
- Catalysts : Triethylamine or acetic acid may be utilized to facilitate the reaction.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of bacterial strains. It was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The indole core can bind to various enzymes, inhibiting their activity.
- Receptor Modulation : The acetamide group enhances binding affinity to receptors involved in apoptosis and cell signaling pathways.
Study on Anticancer Activity
A notable study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell types .
Antimicrobial Efficacy Evaluation
In another study focusing on antimicrobial properties, the compound was tested against several pathogenic bacteria using standard disc diffusion methods. Results showed that it had a minimum inhibitory concentration (MIC) as low as 15 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12(14-8-4-3-5-9-14)21-19(23)18(22)17-13(2)20-16-11-7-6-10-15(16)17/h3-12,20H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCIPQCJDFHBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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